molecular formula C4HCl2N3O2 B12432960 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride CAS No. 51982-33-3

2H-1,2,3-Triazole-4,5-dicarbonyl dichloride

Cat. No.: B12432960
CAS No.: 51982-33-3
M. Wt: 193.97 g/mol
InChI Key: BKIVSMMFLXICDE-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diaminomaleonitrile with suitable reagents to form the triazole ring. The reaction conditions often include the use of solvents like acetic acid and catalysts to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3-Triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its dichloride groups make it particularly reactive in substitution reactions, allowing for the synthesis of diverse derivatives .

Properties

CAS No.

51982-33-3

Molecular Formula

C4HCl2N3O2

Molecular Weight

193.97 g/mol

IUPAC Name

2H-triazole-4,5-dicarbonyl chloride

InChI

InChI=1S/C4HCl2N3O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H,7,8,9)

InChI Key

BKIVSMMFLXICDE-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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